2-BROMO-5-NITRONICOTINIC ACID
Overview
Description
2-BROMO-5-NITRONICOTINIC ACID is a chemical compound with the molecular formula C6H3BrN2O4 It is a derivative of pyridine, a basic heterocyclic organic compound
Scientific Research Applications
2-BROMO-5-NITRONICOTINIC ACID has a wide range of applications in scientific research:
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
Target of action
Nitropyridines, a class of compounds to which this molecule belongs, are often used in the synthesis of various pharmaceuticals and biologically active compounds .
Mode of action
, which is a type of carbon-carbon bond-forming reaction.
Biochemical pathways
Nitropyridines can participate in various chemical reactions, potentially affecting a wide range of biochemical pathways .
Safety and Hazards
2-Bromo-5-nitropyridine is classified as Acute Tox. 3 Oral, Eye Irrit. 2, Skin Irrit. 2, and STOT SE 3 . It may cause skin irritation, serious eye irritation, and may cause respiratory irritation . Personal protective equipment such as dust mask type N95 (US), eyeshields, and gloves are recommended .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-BROMO-5-NITRONICOTINIC ACID typically involves the nitration of 2-bromo-3-pyridinecarboxylic acid. The nitration process can be carried out using a mixture of concentrated sulfuric acid and nitric acid at low temperatures to ensure the selective introduction of the nitro group at the desired position on the pyridine ring .
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale nitration reactions followed by purification steps such as recrystallization or chromatography to obtain the pure compound. The reaction conditions are optimized to maximize yield and minimize by-products.
Chemical Reactions Analysis
Types of Reactions: 2-BROMO-5-NITRONICOTINIC ACID undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Oxidation Reactions: The carboxylic acid group can be oxidized to form other functional groups, such as esters or amides.
Common Reagents and Conditions:
Substitution: Nucleophiles like sodium azide or potassium thiocyanate in the presence of a base.
Reduction: Hydrogen gas with a palladium catalyst or iron powder in acidic conditions.
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Major Products:
Substitution: 2-Amino-5-nitropyridine-3-carboxylic acid.
Reduction: 2-Bromo-5-aminopyridine-3-carboxylic acid.
Oxidation: 2-Bromo-5-nitropyridine-3-carboxamide.
Comparison with Similar Compounds
2-Bromo-5-nitropyridine: Similar structure but lacks the carboxylic acid group.
2-Amino-5-bromo-3-nitropyridine: Contains an amino group instead of a carboxylic acid group.
5-Bromo-2-nitropyridine: Similar structure but with different substitution pattern.
Uniqueness: 2-BROMO-5-NITRONICOTINIC ACID is unique due to the presence of both a bromine atom and a nitro group on the pyridine ring, along with a carboxylic acid group. This combination of functional groups imparts distinct chemical reactivity and potential for diverse applications in research and industry .
Properties
IUPAC Name |
2-bromo-5-nitropyridine-3-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3BrN2O4/c7-5-4(6(10)11)1-3(2-8-5)9(12)13/h1-2H,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TZALTHQYRONLQA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1C(=O)O)Br)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3BrN2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50696518 | |
Record name | 2-Bromo-5-nitropyridine-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50696518 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.00 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
914222-92-7 | |
Record name | 2-Bromo-5-nitropyridine-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50696518 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-bromo-5-nitropyridine-3-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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